molecular formula C15H9N3O3 B392748 6-(2-furyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one

6-(2-furyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one

Cat. No.: B392748
M. Wt: 279.25g/mol
InChI Key: ITKDRIBPGQEEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-furyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one is a heterocyclic compound that features a unique fusion of pyrazole, oxazine, and furan rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-furyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a furan derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as toluene or xylene, with the addition of a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis approach, where all reactants are combined in a single reaction vessel. This method is advantageous for large-scale production as it minimizes the need for intermediate purification steps and reduces overall production costs .

Chemical Reactions Analysis

Types of Reactions

6-(2-furyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, secondary amides, and bases such as sodium methoxide. Reaction conditions often involve heating under reflux and the use of solvents like methanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole or furan derivatives .

Scientific Research Applications

6-(2-furyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism by which 6-(2-furyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-furyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one is unique due to its specific combination of pyrazole, oxazine, and furan rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H9N3O3

Molecular Weight

279.25g/mol

IUPAC Name

6-(furan-2-yl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4-one

InChI

InChI=1S/C15H9N3O3/c19-15-11-9-16-18(10-5-2-1-3-6-10)13(11)17-14(21-15)12-7-4-8-20-12/h1-9H

InChI Key

ITKDRIBPGQEEOY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)OC(=N3)C4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)OC(=N3)C4=CC=CO4

Origin of Product

United States

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